2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide follows International Union of Pure and Applied Chemistry conventions, providing a precise description of its molecular architecture. The compound is identified by the Chemical Abstracts Service registry number 1138442-58-6, which serves as its unique identifier in chemical databases and commercial suppliers. The molecular formula C₁₃H₁₆BrNO₃ indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 314.17 to 314.19 grams per mole depending on the computational method employed.
The systematic name reveals the compound's structural complexity through its hierarchical nomenclature system. The base structure consists of an acetamide core, where the acetyl carbon carries a bromine substituent at the alpha position. The nitrogen atom of the amide functionality is connected to a phenyl ring, which bears a substituent at the ortho position consisting of a methoxy group linked to the 2-position of a tetrahydrofuran ring. This nomenclature system allows for unambiguous identification and differentiation from closely related structural analogues.
The molecular formula analysis provides insights into the compound's chemical behavior and physical properties. The presence of three oxygen atoms distributed across the ether linkage, furan ring, and amide carbonyl creates multiple sites for potential hydrogen bonding and polar interactions. The bromine atom contributes significantly to the molecular weight and introduces a reactive electrophilic center that can participate in nucleophilic substitution reactions. The molecular weight of approximately 314 grams per mole places the compound in a size range typical for small molecule pharmaceuticals and synthetic intermediates.
The compound's molecular formula can be compared to simpler bromoacetamide derivatives to understand the contribution of the tetrahydrofuranylmethoxy substituent. While 2-Bromo-N-phenylacetamide has a molecular formula of C₈H₈BrNO with a molecular weight of 214.06 grams per mole, the addition of the tetrahydrofuranylmethoxy group adds five carbon atoms, eight hydrogen atoms, and two oxygen atoms, increasing the molecular weight by approximately 100 grams per mole. This substantial addition significantly alters the compound's polarity, solubility profile, and potential biological activity.
Properties
IUPAC Name |
2-bromo-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-8-13(16)15-11-5-1-2-6-12(11)18-9-10-4-3-7-17-10/h1-2,5-6,10H,3-4,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGKSVJEGVKIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide typically involves the following steps:
Formation of Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced by reacting the brominated intermediate with tetrahydrofuran in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction Products: Dehalogenated compounds or alcohols.
Scientific Research Applications
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the tetrahydrofuran moiety play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide
- CAS Number : 1138442-58-6
- Molecular Formula: C₁₃H₁₆BrNO₃
- Molecular Weight : 314.17 g/mol
- Key Substituents : A bromoacetamide core linked to a phenyl ring modified with a tetrahydrofuran (THF) methoxy group at the ortho position .
Physicochemical Properties :
- Purity : ≥95% (as per commercial specifications) .
- Hazard Classification : IRRITANT (based on safety data) .
- Structural Significance : The THF methoxy group introduces a cyclic ether moiety, which may enhance solubility and influence steric interactions compared to linear alkyl or aryl substituents .
Comparison with Structurally Similar Bromoacetamide Derivatives
Structural Variations and Substituent Effects
The target compound shares the bromoacetamide core (CH₂BrCONH-) with several analogues but differs in the substituent on the phenyl ring. Key comparisons include:
Key Observations :
- Polarity : The THF methoxy group in the target compound likely increases polarity compared to linear alkyl chains (e.g., hexyloxy in ) but less than fluorinated substituents (e.g., 4-fluoro in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
